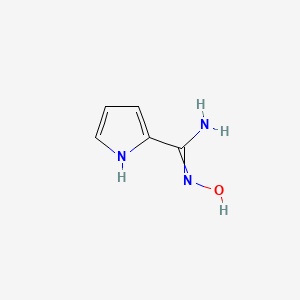

N-Hydroxy-1H-pyrrole-2-carboxamidine

Description

Contextualizing Pyrrole (B145914) Carboxamidine Scaffolds in Medicinal and Organic Chemistry Research

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many biologically active natural products and synthetic molecules. nih.gov Its derivatives are recognized as privileged scaffolds in medicinal chemistry, meaning they are frequently found in compounds with diverse pharmacological activities. nih.govresearchgate.net Pyrrole-based structures are integral to a wide array of therapeutic agents, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net

The pyrrole carboxamide moiety, a close relative of the carboxamidine, is a key structural feature in many of these bioactive molecules. For instance, it forms the backbone of pyrrole-imidazole alkaloids, a class of marine-derived natural products with a broad spectrum of biological effects. researchgate.netnih.gov Furthermore, synthetic pyrrole carboxamide derivatives have been the focus of extensive research for developing novel inhibitors of enzymes such as succinate (B1194679) dehydrogenase and the mycobacterial membrane protein Large 3 (MmpL3), which are crucial for the survival of certain pathogens. sigmaaldrich.comnih.gov The design of these inhibitors often relies on structure-activity relationship (SAR) studies, where modifications to the pyrrole carboxamide scaffold are made to enhance potency and selectivity. nih.gov

The inherent properties of the pyrrole ring, including its ability to participate in hydrogen bonding and its relatively electron-rich nature, make it an attractive component for designing molecules that can interact with biological targets. The carboxamidine group, a nitrogenous analog of a carboxylic acid, is also a significant pharmacophore due to its basicity and ability to form strong interactions with biological receptors.

Historical Development and Early Research on N-Oxygenated Amidine Systems

The introduction of an N-hydroxy group to an amidine creates an N-hydroxyamidine, also known as an amidoxime (B1450833). The study of N-oxygenated compounds has a rich history in medicinal chemistry, often linked to the concept of prodrugs. Amidines themselves are strongly basic and are typically protonated at physiological pH, which can limit their oral bioavailability. researchgate.netnih.gov The N-hydroxylation of amidines to form amidoximes reduces this basicity, creating a more lipophilic molecule that can be more readily absorbed in the gastrointestinal tract. researchgate.net

Early research into N-hydroxyamidines focused on their synthesis and their potential to be metabolized back to the active amidine form within the body. researchgate.netnih.gov This prodrug strategy was successfully developed for various amidine-containing drug candidates to improve their pharmacokinetic profiles. researchgate.net The enzymatic systems responsible for the in vivo reduction of N-hydroxylated compounds, involving cytochrome b5, its reductase, and P450 enzymes, have been identified in the liver and other organs. nih.gov

The synthesis of N-hydroxyamidoximes has been achieved through various methods, including the reaction of di-(benzotriazol-1-yl)imines with hydroxylamine (B1172632). researchgate.net The exploration of these N-oxygenated systems has not been limited to their use as prodrugs. The N-hydroxyamidine moiety itself can be a key interacting group with biological targets. For example, it has been identified as a critical component in a new class of potent and selective inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. nih.govacs.org In these inhibitors, the N-hydroxyamidine group directly interacts with the heme iron in the enzyme's active site. nih.govacs.org

Current Research Frontiers and Unaddressed Questions Pertaining to N-Hydroxy-1H-pyrrole-2-carboxamidine

A comprehensive search of publicly available chemical databases and scientific literature reveals a notable scarcity of information specifically on this compound. While its parent compound, 1H-pyrrole-2-carboxamide, is a known chemical entity, the N-hydroxy derivative appears to be a novel or at least not widely reported structure. nih.govsigmaaldrich.com This lack of existing data defines the current research frontier for this compound.

The primary unaddressed questions revolve around its synthesis, chemical properties, and potential biological activities. The synthesis of this compound could potentially be achieved through methods analogous to those used for other N-hydroxyamidines, likely starting from a corresponding pyrrole nitrile or thioamide. The stability and reactivity of the resulting compound would be of immediate interest, particularly the tautomeric and isomeric possibilities of the N-hydroxyamidine group.

Given the established biological significance of both the pyrrole carboxamidine scaffold and the N-hydroxyamidine functionality, this compound represents a promising, yet unexplored, area for drug discovery. The presence of the N-hydroxyamidine group suggests that it could act as a prodrug for a corresponding pyrrole amidine or function as a metal-chelating group, making it a candidate for inhibiting metalloenzymes.

The existence of related compounds in chemical databases, such as "N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide" and "1H-Pyrrole-2-carboximidamide, N-hydroxy-1-methyl-", indicates that N-hydroxylated pyrrole carboxamide and carboximidamide derivatives are being synthesized and are of interest to the research community. nih.govnih.gov These related structures provide a strong rationale for the investigation of this compound. Future research would likely focus on its synthesis, characterization, and screening for a variety of biological activities, drawing inspiration from the known therapeutic applications of other pyrrole derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

N'-hydroxy-1H-pyrrole-2-carboximidamide |

InChI |

InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8) |

InChI Key |

VIJSXGATFLMXMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 1h Pyrrole 2 Carboxamidine and Its Derivatives

Strategies for the Construction of the N-Hydroxy-1H-pyrrole-2-carboxamidine Core

The formation of the core structure of this compound involves the strategic assembly of the pyrrole (B145914) ring and the subsequent or concurrent installation of the N-hydroxyamidino group.

Regioselective Pyrrole Ring Formation Approaches

The synthesis of the pyrrole ring, a key component of the target molecule, can be achieved through various methods, with regioselectivity being a crucial consideration. Electrophilic substitution reactions on the pyrrole ring are common, with a preference for substitution at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediates. quora.comonlineorganicchemistrytutor.com The reactivity order among similar five-membered heterocycles is generally pyrrole > furan (B31954) > thiophene (B33073) > benzene. quora.comquora.com

Several named reactions are employed for pyrrole synthesis, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with electron-deficient alkenes. nih.gov Modern approaches also include metal-catalyzed reactions, such as those involving palladium, ruthenium, and iron catalysts, which offer high yields and good functional group tolerance. organic-chemistry.org For instance, a palladium-catalyzed monoallylation of amines followed by ring-closing metathesis with a ruthenium catalyst and subsequent aromatization with ferric chloride provides a general route to 2-substituted pyrroles. organic-chemistry.org

Regioselectivity can be controlled by various factors, including the choice of reactants, catalysts, and reaction conditions. For example, in the Vilsmeier-Haack formylation of 1-substituted pyrroles, steric factors primarily govern the ratio of α- to β-formylated products. researchgate.net

Installation of the N-Hydroxyamidino Moiety via Hydroxylamine (B1172632) Reactions

The N-hydroxyamidino group is typically introduced through the reaction of a nitrile with hydroxylamine. This reaction is a common method for the preparation of N-hydroxyamidines (also known as amidoximes). google.comresearchgate.netnih.gov The process generally involves refluxing a cyano-containing compound with hydroxylamine in a suitable solvent like ethanol. google.com The resulting N-hydroxyamidine can then be isolated, often as a salt, by treatment with an acid. google.com

Alternatively, imidoyl chlorides can be reacted with N-aryl hydroxylamines to produce N-hydroxyamidines. ijesi.org This method is particularly useful for preparing di- and tri-substituted amidines. semanticscholar.org The reaction is typically carried out in an ether solution at low temperatures. ijesi.org

N-hydroxylated amidines are less basic than their non-hydroxylated counterparts, which can improve their absorption from the gastrointestinal tract, making them useful as prodrugs that are later reduced in the body to the active amidine form. researchgate.netnih.gov

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be employed for the synthesis of this compound and its analogs.

A convergent synthesis would involve the separate synthesis of the pyrrole ring and the N-hydroxyamidine precursor, followed by their coupling in a later step. For example, a pre-formed pyrrole-2-carbonitrile (B156044) could be reacted with hydroxylamine to yield the final product.

A divergent synthesis approach starts from a common intermediate that is then elaborated into a variety of derivatives. For instance, a core this compound structure could be synthesized, and then different functional groups could be introduced onto the pyrrole ring or at the N-hydroxy functionality. rsc.orgresearchgate.net This strategy is efficient for creating a library of related compounds for structure-activity relationship (SAR) studies. An example of a divergent approach is the C–H bond functionalization of N-alkoxycarbamoyl pyrroles, which can lead to a variety of pyrrolizine derivatives. rsc.orgresearchgate.net

Functionalization and Derivatization Strategies for this compound Analogues

Once the core structure is established, further modifications can be made to explore the chemical space and optimize the properties of the molecule.

Substituent Introduction on the Pyrrole Nucleus

The pyrrole nucleus is susceptible to electrophilic substitution, allowing for the introduction of a wide range of substituents. The reactivity of the pyrrole ring is influenced by the substituents already present. researchgate.net Electron-donating groups generally activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. The position of substitution is also influenced by the nature of the existing substituent and the incoming electrophile.

Common functionalizations include:

Alkylation and Arylation: Introduction of alkyl or aryl groups can be achieved through various methods, including Friedel-Crafts type reactions.

Halogenation: Halogens can be introduced onto the pyrrole ring using appropriate halogenating agents.

Acylation: Acyl groups can be introduced at the C2 position of the pyrrole ring. researchgate.net

The introduction of substituents can significantly impact the biological activity of the resulting compounds. For example, in a series of pyrrole-2-carboxamide derivatives, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced anti-tuberculosis activity. nih.gov

Modifications at the N-Hydroxy Functionality

The N-hydroxy group of the amidine moiety can also be modified. This is often done to alter the compound's physicochemical properties, such as its stability or its ability to act as a prodrug.

Common modifications include:

(Ar)alkylation: The N-hydroxy group can be alkylated or aralkylated using reagents like diazomethane, diazoethane, or dimethylsulfate. google.com

Acylation: The N-hydroxy group can be acylated with organic carboxylic acids or their derivatives. google.com

These modifications can influence the compound's metabolic stability and pharmacokinetic profile. For example, N,N'-dihydroxyamidines have been investigated as a prodrug principle to improve the oral bioavailability of amidine-containing drugs. nih.gov

Diversification at the Carboxamidine Nitrogen Atoms

The functionalization of the carboxamidine moiety, specifically at its nitrogen atoms, is crucial for modulating the pharmacological properties of this compound derivatives. Synthetic strategies are often adapted from methods used for analogous structures like N-substituted amidoximes and pyrrole carboxamides. These approaches allow for the introduction of a wide array of substituents, including alkyl and aryl groups, thereby enabling extensive structure-activity relationship (SAR) studies.

A primary method for achieving N-substitution involves the reaction of a pyrrole nitrile precursor with a substituted hydroxylamine or by activating a pyrrole carboxylic acid for amidation. For instance, a one-pot, three-component coupling approach has been shown to be effective for the synthesis of N-substituted amidoximes, a class of compounds structurally related to N-hydroxy-carboxamidines. nih.gov This process can involve the in situ formation of an amide from a carboxylic acid, followed by a dehydrative condensation with a substituted hydroxylamine. nih.gov This avoids the need to isolate sensitive intermediates. nih.gov Similarly, the synthesis of 2-phenyl-1H-pyrrole-3-carboxamide derivatives has been used to introduce various alicyclic amines to the carboxamide fragment, highlighting a viable route for diversification. acs.org

The reaction conditions for these transformations are typically mild. A common procedure involves the use of a coupling agent and a base in a suitable organic solvent. The choice of reagents and conditions can be tailored to accommodate the reactivity of the specific amine or hydroxylamine being introduced.

Table 1: Examples of N-Substituent Introduction in Related Amide/Amidoxime (B1450833) Syntheses

| Starting Material Type | Reagent | Resulting Substituent | Reference |

|---|---|---|---|

| Secondary Amide | Aryl/Alkyl Hydroxylamine HCl | N-Aryl, N-Alkyl | nih.gov |

| Pyrrole Carboxaldehyde | Amines with TBHP/nBu4NI | Primary, Secondary, Tertiary Amides | rsc.org |

| Pyrrole-3-carboxamide | Alicyclic Amine | Alicyclic Amine Moiety | acs.org |

| Aldehydes | Hydroxylamine HCl / NaOH/H₂O₂ | Unsubstituted Amide | mdma.ch |

Advanced Synthetic Techniques in this compound Synthesis

Modern synthetic chemistry offers several advanced techniques to streamline the synthesis of complex molecules like this compound. These methods, including solid-phase synthesis, catalytic reactions, and multicomponent strategies, offer significant advantages in terms of efficiency, purity, and the ability to generate diverse chemical libraries.

Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) provides a powerful platform for the assembly of pyrrole-containing compounds. In this technique, the initial starting material is chemically anchored to an insoluble polymer resin. Subsequent reactions are carried out in solution, and excess reagents and by-products are easily removed by simple filtration and washing of the resin. This approach avoids the need for traditional, often laborious, chromatographic purification steps between reactions.

A notable example is the solid-phase synthesis of pyrrole derivatives through a multicomponent reaction. nih.gov In this strategy, an amino acid, such as lysine (B10760008), attached to a solid support can serve as the nitrogen donor for the pyrrole ring formation. nih.gov The synthesis combines the benefits of solid-phase methodology with microwave activation and a multicomponent reaction, leading to high conversions and product purity. nih.gov This combined approach is highly efficient for creating chemical diversity, which is essential for drug discovery programs. nih.gov Once the substituted pyrrole ring is constructed on the solid support, it can be cleaved from the resin and further elaborated to yield the final this compound target.

Catalytic Approaches (e.g., Copper-Catalyzed Reactions)

Catalytic methods, particularly those employing copper, have emerged as highly effective for the synthesis of pyrrole rings. These reactions often proceed under mild conditions with high efficiency and functional group tolerance. Copper-catalyzed reactions can facilitate key bond-forming steps in the construction of the pyrrole heterocycle.

Several copper-catalyzed methodologies for pyrrole synthesis have been reported:

Copper Hydride (CuH)-Catalyzed Coupling: An efficient method involves the CuH-catalyzed coupling of enynes and nitriles to produce polysubstituted N-H pyrroles. This protocol demonstrates good yields and high regioselectivity for a variety of aromatic and aliphatic substituents. nih.gov

Heterogeneous Copper Catalysis: Highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org This approach is also amenable to a one-pot procedure starting from nitroso dienophiles and 1,3-dienes. rsc.org

Spiroannulation/Ring-Opening Aromatization: An inexpensive copper salt like CuCl₂ can catalyze the tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters. organic-chemistry.org This mechanochemical approach, performed in a ball mill, is efficient, environmentally friendly, and avoids the need for external heating. organic-chemistry.org

Table 2: Overview of Copper-Catalyzed Reactions for Pyrrole Synthesis

| Catalyst | Reactants | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Copper Hydride (CuH) | Enynes and Nitriles | Reductive Coupling / Cyclization | High regioselectivity, broad functional group tolerance. | nih.gov |

| Copper on Carbon (Cu/C) | 3,6-Dihydro-1,2-oxazines | Ring Transformation | Heterogeneous catalyst, applicable in one-pot synthesis. | rsc.org |

| Copper(II) Chloride (CuCl₂) | 4-Arylidene isoxazol-5-ones and Enamino esters | Spiroannulation / Ring-Opening | Mechanochemical, high efficiency, minimal solvent. | organic-chemistry.org |

| [TpxCuL] complexes | N-halide amides | Intramolecular C-H Amination | Forms pyrrolidines, precursor to pyrroles. | nih.gov |

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs) and one-pot syntheses are highly valued for their synthetic efficiency and atom economy. These strategies involve the reaction of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. This approach minimizes the number of synthetic steps, reduces waste from intermediate workups, and accelerates the discovery of new compounds. bohrium.comrsc.org

The synthesis of pyrrole derivatives is well-suited to MCRs. For example, a solid-phase multicomponent reaction utilizing a lysine nitrogen donor, β-nitrostyrenes, and 1,3-dicarbonyl compounds, catalyzed by FeCl₃, produces pyrrole derivatives in high conversions. nih.gov Another selective one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines yields N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov The resulting cyanopyrrole can then be a precursor for the synthesis of the carboxamidine moiety.

Furthermore, one-pot procedures can be applied to the formation of the N-hydroxyamidine group itself. A direct one-pot synthesis of N-substituted amidoximes from secondary amides has been developed, which proceeds through a Ph₃P–I₂-mediated dehydrative condensation under mild conditions and with short reaction times. nih.gov Such strategies, by combining multiple transformations into a single operation, represent a powerful tool for the efficient construction of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of N Hydroxy 1h Pyrrole 2 Carboxamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Hydroxy-1H-pyrrole-2-carboxamidine. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR)

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the unique protons in the molecule. The pyrrole (B145914) ring protons (H-3, H-4, H-5) will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the N-hydroxycarboxamidine group. ipb.pt The pyrrole N-H proton typically appears as a broad signal at a downfield chemical shift. chemicalbook.com The protons of the N-hydroxy (-OH) and amidine (-NH₂) groups are exchangeable and may appear as broad singlets; their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-5 | ~7.0 ppm | dd | Coupled to H-4 and the pyrrole N-H. |

| H-3 | ~6.8 ppm | dd | Coupled to H-4 and H-5. |

| H-4 | ~6.2 ppm | dd | Coupled to H-3 and H-5. |

| Pyrrole N-H | > 10.0 ppm | br s | Broad signal, chemical shift is solvent dependent. chemicalbook.com |

| -NH₂ | Variable (e.g., 5.0-7.0 ppm) | br s | Broad, exchangeable protons. |

| -OH | Variable (e.g., 8.0-10.0 ppm) | br s | Broad, exchangeable proton. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carboxamidine carbon (C=N) is expected to be the most downfield signal, typically appearing in the 150-160 ppm range. The pyrrole ring carbons will have chemical shifts characteristic of a five-membered aromatic heterocycle, with C-2 and C-5 appearing at lower fields than C-3 and C-4. ipb.ptresearchgate.net

Expected ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=N (Amidine) | 150-160 | The most downfield carbon due to bonding with two nitrogen atoms. |

| C-2 | ~125-130 | Carbon attached to the substituent. |

| C-5 | ~120-125 | Alpha-carbon to the nitrogen. |

| C-3 | ~110-115 | Beta-carbon to the nitrogen. |

| C-4 | ~108-112 | Beta-carbon to the nitrogen. |

¹⁵N NMR Spectroscopy: ¹⁵N NMR can provide valuable information on the nitrogen environments. Three signals would be expected: one for the pyrrole nitrogen and two for the amidine nitrogens (-NH₂ and N-OH). The pyrrole nitrogen would likely resonate in the region typical for aromatic five-membered rings, while the sp²-hybridized amidine nitrogens would appear further downfield.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY, H2BC, ADEQUATE)

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent pyrrole ring protons: H-3 with H-4, and H-4 with H-5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign which proton is attached to which carbon in the pyrrole ring (H-3 to C-3, H-4 to C-4, and H-5 to C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons and is vital for connecting the different fragments of the molecule. Expected key correlations include:

H-3 correlating to C-2, C-4, and C-5.

H-5 correlating to the amidine carbon, C-2, and C-4.

The amidine -NH₂ protons correlating to the amidine carbon and to C-2 of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could help determine the preferred conformation around the C2-C(N) bond by showing correlations between the amidine protons and the H-3 proton of the pyrrole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound, the molecular formula is C₅H₇N₃O.

Calculated Molecular Weight:

| Formula | Monoisotopic Mass (Da) |

|---|---|

| C₅H₇N₃O | 125.05891 |

An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 126.0662, confirming the molecular formula. Analysis of the fragmentation pattern provides further structural evidence. Plausible fragmentation pathways would involve the initial loss of small, stable neutral molecules or radicals, such as the hydroxyl group (-OH), ammonia (B1221849) (-NH₃), or cleavage of the amidine side chain from the pyrrole ring.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the FTIR spectrum would display characteristic bands for its key functional groups. researchgate.net

Expected FTIR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| O-H stretch (N-OH) | 3300-3100 (broad) | Broad due to hydrogen bonding. |

| N-H stretch (pyrrole) | ~3400-3300 | Characteristic sharp to medium peak for pyrrole N-H. |

| N-H stretch (amidine) | ~3350 and ~3150 | Asymmetric and symmetric stretching of the -NH₂ group. |

| C=N stretch (amidine) | 1680-1640 | Strong absorption, characteristic of imines and related groups. researchgate.net |

| N-H bend (amidine) | 1650-1580 | Scissoring vibration of the -NH₂ group. |

| C=C stretch (pyrrole ring) | 1580-1400 | Multiple bands are expected for the aromatic ring stretching. |

The presence of these characteristic bands in the FTIR spectrum would provide strong evidence for the synthesis and purity of this compound. The broadness of the O-H and N-H stretching bands can also give insight into the extent of intermolecular and intramolecular hydrogen bonding in the solid state. researchgate.net

X-ray Diffraction for Solid-State Molecular Architecture

For a compound like this compound, obtaining a single crystal suitable for SCXRD analysis would be the first critical step. The analysis of such a crystal would yield a wealth of structural information.

Illustrative Data from a Related Compound: N'-hydroxypyrimidine-2-carboximidamide

The crystal structure of N'-hydroxypyrimidine-2-carboximidamide (C₅H₆N₄O) provides a valuable model for understanding the potential solid-state conformation of this compound. The key crystallographic data for this related molecule are summarized in the table below. nih.gov

| Parameter | Value |

| Formula | C₅H₆N₄O |

| Molecular Weight | 138.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4066 (7) |

| b (Å) | 8.0165 (8) |

| c (Å) | 10.2200 (9) |

| α (°) | 90 |

| β (°) | 101.888 (6) |

| γ (°) | 90 |

| Volume (ų) | 593.8 (1) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

Data obtained from the crystallographic study of N'-hydroxypyrimidine-2-carboximidamide. nih.gov

From this data, several key structural features can be inferred. The molecule is nearly planar, with a slight angle between the pyrimidine (B1678525) ring and the carboximidamide group. nih.gov It adopts an E configuration around the C=N double bond. nih.gov A similar planarity and isomeric preference would be anticipated for this compound, influenced by the electronic nature of the pyrrole ring.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces that govern crystal packing.

For this compound, Hirshfeld analysis would be employed to investigate the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate its supramolecular assembly.

Insights from Hirshfeld Surface Analysis of N'-hydroxypyrimidine-2-carboximidamide

Computational and Theoretical Investigations of N Hydroxy 1h Pyrrole 2 Carboxamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like N-Hydroxy-1H-pyrrole-2-carboxamidine, DFT calculations would be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also yield crucial information about the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors help in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. For instance, a study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide utilized DFT to analyze its electronic properties and reactivity. rsc.org

Ab Initio Methods (e.g., MP2 Calculations)

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that provides a higher level of theory than standard DFT by incorporating electron correlation effects more accurately. For this compound, MP2 calculations would offer a more refined prediction of its conformational energies and the potential energy surface. This is particularly important for understanding the stability of different isomers and conformers. For example, in a study of pyrrole-2-carbaldehyde oxime, a related compound, MP2 calculations were used to determine the energetic favorability of different conformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, theoretical ¹H and ¹³C NMR spectra could be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. The chemical shifts in the ¹H NMR spectrum of pyrrole (B145914) derivatives are influenced by the solvent and the nature of substituents on the pyrrole ring. nih.gov

Molecular Modeling and Simulation for Conformational and Binding Analysis

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This method is crucial for identifying potential biological targets and for the structure-based design of new drug candidates. Docking studies on various pyrrole-2-carboxamide derivatives have been performed to understand their binding interactions with specific enzymes, which is a critical step in assessing their therapeutic potential. nih.govvlifesciences.com

A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the receptor, performing the docking calculations using a specific algorithm, and then analyzing the resulting binding poses and scoring functions to estimate the binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between the atoms and their subsequent motions over time. This allows for the exploration of the molecule's conformational landscape, revealing its flexibility and the stability of different conformations.

Homology Modeling of Biological Targets

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein of interest (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). This method is particularly valuable in drug discovery and molecular biology when the crystal structure of a target protein is not available. The process allows for the construction of a 3D model of the target protein, which can then be used for virtual screening, docking studies, and rational drug design. nih.gov

The application of homology modeling to identify potential biological targets for this compound would involve several key steps:

Target Identification and Sequence Alignment: First, a potential biological target for the compound would be hypothesized based on the activity of structurally similar molecules. For instance, related pyrrole-2-carboxamide derivatives have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for mycolic acid transport in Mycobacterium tuberculosis. nih.gov The amino acid sequence of the potential target protein would be obtained from a database.

Template Selection: A search would be performed against the Protein Data Bank (PDB) to find a suitable template protein with a known 3D structure and high sequence similarity to the target sequence. The quality of the final model is highly dependent on the sequence identity between the target and the template; higher identity leads to a more accurate model. nih.gov

Model Building: Using the alignment of the target sequence with the template structure, a 3D model of the target protein is generated. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions and deletions.

Once a validated 3D model of the biological target is obtained, it can be used in molecular docking studies with this compound to predict binding modes, affinities, and key interactions, thereby guiding the synthesis of more potent and selective analogs.

Analysis of Electronic Properties and Interactions

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The energy of the HOMO is associated with a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the occupied HOMO to the unoccupied LUMO, making it more polarizable. numberanalytics.comresearchgate.net

For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the N-hydroxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the electron-withdrawing carboxamidine moiety, highlighting the areas susceptible to nucleophilic attack. Computational studies on similar pyrrole derivatives provide insight into the typical energy values associated with these orbitals.

Table 1: Representative FMO Data for a Pyrrole Derivative Data below is illustrative for a related pyrrole compound and calculated using Density Functional Theory (DFT).

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.10 | Indicates the electron-donating capacity of the molecule. researchgate.net |

| ELUMO | -0.60 | Indicates the electron-accepting capacity of the molecule. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to denote different potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are characterized by an excess of electron density. These regions are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.netnih.gov

Blue Regions: These areas represent positive electrostatic potential, resulting from a deficiency of electrons. They are the preferred sites for nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netnih.gov

Green Regions: These indicate areas of neutral or zero potential. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atom of the N-hydroxy group and the nitrogen atoms of the carboxamidine group due to their high electronegativity and lone pairs of electrons. These sites would be the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the N-H groups (in the pyrrole ring and the amidine) and the O-H group, making them the most likely sites for nucleophilic attack. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. wisc.eduwisc.edu This method localizes the molecular orbitals to describe electron delocalization and intramolecular charge transfer by quantifying the stabilization energy (E(2)) associated with hyperconjugative interactions. researchgate.net

In this compound, key hyperconjugative interactions would include:

Delocalization of the nitrogen lone pair in the pyrrole ring into the π* anti-bonding orbitals of the ring, which is fundamental to its aromatic character.

Interactions between the lone pairs of the nitrogen and oxygen atoms in the N-hydroxy-carboxamidine side chain and the adjacent π* anti-bonding orbitals.

Computational studies on similar pyrrole carboxamide structures have quantified these interactions, revealing the electronic stabilization that governs their structure and reactivity. ijcce.ac.ir

Table 2: Representative NBO Stabilization Energies (E(2)) for a Pyrrole Derivative Data below is illustrative for key interactions in a related pyrrole compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of pyrrole | π* (C=C) | 45.5 | Lone Pair → Anti-bond (Aromaticity) |

| π (C=C) | π* (C=N) | 22.1 | Pi-bond → Anti-bond (Conjugation) |

Aromaticity Assessment (e.g., Nucleus Independent Chemical Shift (NICS) Calculations)

Aromaticity is a key chemical property that describes the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. acs.org One of the most common computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. github.io This method involves placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically at the geometric center of a ring (NICS(0)) or 1 Å above the ring's plane (NICS(1)). nih.gov

The calculated magnetic shielding at this point provides a measure of the induced ring current, which is a hallmark of aromaticity:

Negative NICS values: Indicate a diamagnetic ring current (shielding effect), which is characteristic of an aromatic system. github.ioresearchgate.net

Positive NICS values: Indicate a paramagnetic ring current (deshielding effect), which is a sign of an anti-aromatic system. researchgate.net

Values near zero: Suggest a non-aromatic system.

For this compound, NICS calculations would be performed on the five-membered pyrrole ring to quantify its aromatic character. Pyrrole itself is a classic aromatic heterocycle with 6 π-electrons. The NICS values for the pyrrole ring in the title compound are expected to be negative, confirming its aromatic nature, though the magnitude might be influenced by the electron-withdrawing N-hydroxy-carboxamidine substituent. Studies have shown that aromaticity can correlate with biological activity, making it a potentially important descriptor in drug design. nih.gov

Table 3: Representative NICS Values for Pyrrole-based Rings Data below is illustrative for different five-membered ring systems.

| Compound Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

|---|---|---|---|

| Pyrrole | -15.2 | -18.5 | Aromatic |

| Substituted Pyrrole | -13.8 | -16.9 | Aromatic |

Reaction Mechanisms and Chemical Reactivity of N Hydroxy 1h Pyrrole 2 Carboxamidine

Elucidation of Mechanistic Pathways in N-Hydroxy-1H-pyrrole-2-carboxamidine Synthesis

The synthesis of this compound typically involves the reaction of a pyrrole-2-carbonitrile (B156044) with hydroxylamine (B1172632) under neutral or basic conditions. This transformation is a key step in the formation of the N-hydroxyamidino moiety.

Identification of Key Intermediates and Transition States

While specific experimental studies detailing the intermediates and transition states in the synthesis of this compound are not extensively documented, the mechanism can be inferred from the general synthesis of N-hydroxyamidoximes. The reaction is believed to proceed through a nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.

The key steps are proposed to be:

Activation of hydroxylamine under basic conditions to form the more nucleophilic hydroxylamide anion.

Nucleophilic attack of the hydroxylamide anion on the electrophilic carbon of the pyrrole-2-carbonitrile.

An intramolecular proton transfer to yield the final this compound.

The transition state for the nucleophilic addition step is thought to involve a partially formed C-N bond and a partial negative charge on the nitrile nitrogen atom.

Kinetic and Thermodynamic Considerations of Reaction Steps

The reaction to form this compound is generally considered to be thermodynamically favorable. The conversion of a nitrile to a carboxamidine derivative is an exothermic process. The kinetics of the reaction are dependent on several factors, including the reaction temperature, the concentration of reactants, and the strength of the base used. The use of a base such as triethylamine (B128534) or sodium carbonate can significantly accelerate the rate of reaction by increasing the concentration of the more reactive hydroxylamide anion.

A subsequent reaction involving this compound is its coupling with carboxylic acids, often facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and Hydroxybenzotriazole (HOBT). In a documented example, the reaction with S-1-Boc-piperidine-3-carboxylic acid in dioxane was stirred for 2 hours at room temperature before being heated under reflux for 7 hours, indicating that the reaction requires thermal energy to proceed to completion. nih.gov

Reactivity Profile of the N-Hydroxyamidino Functional Group

The N-hydroxyamidino group is a versatile functional group that can exhibit both nucleophilic and electrophilic properties.

Nucleophilic and Electrophilic Reactivity of the Carboxamidine Moiety

The N-hydroxyamidino moiety possesses lone pairs of electrons on both the nitrogen and oxygen atoms, rendering it nucleophilic. It can react with various electrophiles, such as acylating and alkylating agents. The nucleophilicity of the nitrogen atoms makes the compound a good candidate for reactions like the coupling with carboxylic acids mentioned earlier. nih.gov

Conversely, the carbon atom of the carboxamidine group is electrophilic and can be attacked by strong nucleophiles. This dual reactivity allows for a wide range of chemical transformations. The electrophilicity of the carbon is influenced by the substituents on the pyrrole (B145914) ring.

Tautomerism and Isomerization Pathways

N-hydroxyamidines, also known as amidoximes, can exist in different tautomeric forms. The two primary tautomers are the amide oxime form (A) and the imino hydroxylamine form (B). researchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer by about 4-10 kcal/mol. nih.gov

The interconversion between these tautomers at room temperature is considered unlikely due to a high activation energy barrier, which is in the range of 33-71 kcal/mol. nih.gov However, the presence of solvent molecules, particularly water, can lower this barrier to about 9-20 kcal/mol, facilitating the tautomerization process. nih.gov

| Tautomeric Form | Relative Stability | Interconversion Barrier (Simple) | Interconversion Barrier (Water-Assisted) |

| Amide Oxime (a) | More Stable | 33-71 kcal/mol | 9-20 kcal/mol |

| Imino Hydroxylamine (b) | Less Stable | 33-71 kcal/mol | 9-20 kcal/mol |

Data derived from theoretical DFT studies on N-hydroxy amidines. nih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

The electronic nature of substituents on the pyrrole ring of this compound can significantly influence its reactivity.

Electron-donating groups (EDGs) on the pyrrole ring are expected to increase the electron density on the N-hydroxyamidino group, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) would decrease the nucleophilicity of the functional group, making it less reactive towards electrophiles but potentially increasing the electrophilicity of the carboxamidine carbon.

Studies on related hydroxyamidine-based inhibitors have shown that substituents can have a pronounced effect on their biological activity and metabolic stability. For instance, in a series of IDO1 inhibitors, the variation of substituents on a phenyl ring attached to the core structure had a significant impact on their potency and stability against glucuronidation. nih.gov While this study was not on the pyrrole series, it highlights the principle that substituents can be used to fine-tune the properties of the molecule.

Intramolecular Cyclization and Rearrangement Reactions of this compound

While direct experimental studies on the intramolecular cyclization and rearrangement reactions of this compound are not extensively documented in publicly available literature, the chemical reactivity of its core functional group, the N-hydroxyamidine, allows for predictions of its potential transformations. The reactivity of this moiety is well-established, primarily involving intramolecular cyclization to form stable five-membered heterocyclic rings, particularly oxadiazoles.

The N-hydroxyamidine functional group is a key precursor for the synthesis of 1,2,4-oxadiazoles. This transformation typically proceeds via an initial acylation of the hydroxy group, followed by a cyclodehydration reaction. In the context of this compound, this would lead to the formation of a pyrrole-substituted 1,2,4-oxadiazole. This type of reaction is a common and synthetically useful method for the construction of the oxadiazole ring system. nih.govresearchgate.net

The general mechanism involves the activation of the hydroxyl group by an acylating agent, such as an acid chloride or anhydride. This forms an O-acyl-N-hydroxyamidine intermediate. Subsequent base-catalyzed or thermal elimination of water leads to the closure of the five-membered ring. Oxidative methods can also be employed to facilitate this cyclization. nih.gov

Furthermore, rearrangements involving the N-O bond of related amidoxime (B1450833) derivatives have been observed under photolytic conditions, which can lead to the formation of amidines and other heterocyclic systems through radical intermediates. nih.gov Additionally, rearrangements analogous to the Lossen rearrangement, which occurs in N-hydroxyamides, could potentially take place under certain conditions, leading to the formation of an isocyanate intermediate that can be trapped by nucleophiles. youtube.com Another potential rearrangement pathway for related oxime systems is the Beckmann rearrangement, which typically involves the conversion of an oxime to an amide or nitrile under acidic conditions. masterorganicchemistry.com

Given the lack of specific research on this compound, the following table summarizes the conditions and products for the intramolecular cyclization of analogous N-hydroxy-amidoximes to provide insight into the potential reactivity of the target compound.

| Starting Material (Analogous N-Hydroxy-amidoxime) | Reagents/Conditions | Product (Oxadiazole Derivative) | Yield (%) | Reference |

| Substituted N-hydroxy-pyridine-3-carboximidamides | 1. Acyl chlorides, 2. TBAF, MeCN, rt | 3-(1,2,4-Oxadiazol-3-yl)pyridines | Not Specified | nih.gov |

| N-Benzyl amidoximes | NBS, DBU | 1,2,4-Oxadiazoles | 54-84 | nih.gov |

| N-Benzyl amidoximes | I₂, K₂CO₃ | 1,2,4-Oxadiazoles | 50-80 | nih.gov |

| Amidoximes | Organic nitriles, PTSA-ZnCl₂ | 3,5-Disubstituted-1,2,4-oxadiazoles | Not Specified | organic-chemistry.org |

| Amidoximes | Meldrum's acids, Microwave, solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | Good to Excellent | organic-chemistry.org |

Structure Activity Relationship Sar Studies of N Hydroxy 1h Pyrrole 2 Carboxamidine Derivatives

Correlation of Structural Modifications with Biological Activity Profiles

The biological activity of N-Hydroxy-1H-pyrrole-2-carboxamidine derivatives is intricately linked to their chemical structure. These compounds have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like arginase and nitric oxide synthase (NOS). nih.govnih.gov The core this compound scaffold serves as a versatile template for chemical modification.

General categories of structural modifications that have been explored include:

Substitution on the pyrrole (B145914) ring: Alterations at various positions of the pyrrole ring can significantly impact activity and selectivity.

N-substitution on the carboxamidine moiety: Modifications to the nitrogen atoms of the carboxamidine group can influence binding interactions and pharmacokinetic properties.

Introduction of various functional groups: The addition of different chemical moieties can modulate the electronic and steric properties of the molecule, thereby affecting its biological target engagement.

Research has shown that pyrrole-based compounds, in general, exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net The specific arrangement of substituents on the pyrrole ring is a key determinant of the observed biological outcome. For instance, in a series of pyrrole-based efflux pump inhibitors, the presence of a fluorine-substituted benzyl (B1604629) ring and electron-withdrawing groups on an aryl ring attached to the C-4 position of the pyrrole scaffold were identified as crucial for bioactivity. plos.orgnih.gov

Interactive Table: General Biological Activities of Pyrrole Derivatives

| Compound Class | Biological Activity | Key Structural Features |

| Pyrrole-based Efflux Pump Inhibitors | Reversal of antibiotic resistance | Fluorine-substituted benzyl ring, electron-withdrawing groups at C-4 of pyrrole |

| Pyrrolamides | Antibacterial | 3,4-dichloropyrrole moiety |

| Pyrrole-2-carboxamides | Xanthine (B1682287) Oxidase Inhibition | Unsubstituted or para-methylphenyl moiety |

| Pyrrole-based Arginase Inhibitors | Arginase Inhibition | N-hydroxyamidine group |

Impact of Pyrrole Ring Substitution on Activity and Selectivity

Substitutions on the pyrrole ring of this compound derivatives play a critical role in modulating their activity and selectivity towards specific biological targets. The position, nature, and size of these substituents can dictate the binding affinity and orientation of the inhibitor within the active site of an enzyme.

For instance, in the context of histone deacetylase (HDAC) inhibitors, substitutions at the C2 and C4 positions of the pyrrole ring have been shown to influence inhibitory potency. nih.gov While the core structure of this compound is distinct from the compounds in that particular study, the principle of how pyrrole ring substitutions affect enzyme inhibition is transferable. Studies on other pyrrole-containing compounds have shown that the introduction of electron-withdrawing groups, such as halogens, can enhance antibacterial activity. nih.gov Specifically, dihalogenation of the pyrrole ring has been associated with potent antibacterial effects. nih.gov

Conversely, the presence of electron-donating groups at the C-4 position of the phenyl ring attached to a pyrrole scaffold has been shown to reduce the activity of efflux pump inhibitors. plos.org The length and branching of side chains attached to the pyrrole ring, however, did not appear to have a significant impact on the antibacterial activity of certain streptopyrrole derivatives. nih.gov

The selectivity of these compounds for different enzyme isoforms, such as the various nitric oxide synthase (NOS) isoforms, can also be fine-tuned through pyrrole ring modifications. researchgate.net The subtle differences in the active site architecture between NOS isoforms can be exploited by designing inhibitors with specific substitution patterns on the pyrrole ring that favor binding to one isoform over others. researchgate.net

Interactive Table: Impact of Pyrrole Ring Substitution on Biological Activity

| Substitution Position | Substituent Type | Effect on Activity | Target Class |

| Pyrrole C2/C4 | Various chains | Modulates HDAC inhibitory activity | Histone Deacetylases |

| Pyrrole Ring | Electron-withdrawing groups (e.g., halogens) | Enhanced antibacterial activity | Bacterial enzymes |

| C-4 of Phenyl on Pyrrole | Electron-donating groups | Reduced activity | Efflux Pumps |

Role of N-Substitution on the Carboxamidine Moiety

The N-hydroxycarboxamidine group is a key pharmacophore in many arginase and nitric oxide synthase inhibitors, acting as a bioisostere for the guanidinium (B1211019) group of the natural substrate, L-arginine. nih.gov Modifications to the nitrogen atoms of this carboxamidine moiety can have a profound impact on the inhibitory activity of this compound derivatives.

The N-hydroxy group is critical for high-affinity binding to the manganese cluster in the active site of arginase. researchgate.net Studies on related N-hydroxyguanidine and N-hydroxyamidine derivatives have demonstrated that substitution of the N-hydroxy group with N-methyl, N-nitro, N-amine, N-methoxy, or N-allyl groups leads to a significant loss of inhibitory activity. researchgate.net This highlights the essential role of the N-hydroxy functionality in coordinating with the metal ions in the enzyme's active site.

Furthermore, the substitution pattern on the other nitrogen of the carboxamidine can also influence potency and selectivity. For example, in a series of nitric oxide synthase inhibitors, the acetamidine (B91507) moiety was shown to form a crucial bidentate hydrogen bond with glutamate (B1630785) and tryptophan residues in the iNOS binding site. nih.gov Altering the substituents on this nitrogen could disrupt these key interactions. The development of selective inhibitors for different NOS isoforms has often relied on exploiting subtle differences in their active sites, and modifications to the carboxamidine portion of the inhibitor can contribute to achieving this selectivity. researchgate.net

Interactive Table: Effect of N-Substitution on Carboxamidine Moiety

| Substitution | Effect on Activity | Rationale |

| Replacement of N-hydroxy group | Significant loss of activity | The N-hydroxy group is crucial for coordinating with the metal ions in the enzyme active site. |

| Modification of the other carboxamidine nitrogen | Can alter potency and selectivity | May disrupt key hydrogen bonding interactions within the enzyme's active site. |

Stereochemical Considerations in SAR

Stereochemistry plays a vital role in the structure-activity relationship of this compound derivatives, particularly when chiral centers are present in the molecule. The three-dimensional arrangement of atoms can significantly influence how a compound interacts with its biological target, as enzymes and receptors are themselves chiral environments.

While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. For instance, in a series of conformationally constrained histone deacetylase inhibitors derived from a pyrrole scaffold, the stereochemistry of the constrained forms influenced their inhibitory activities. nih.gov

The introduction of chiral centers, for example, through substitution on the pyrrole ring or on side chains, would necessitate the evaluation of individual enantiomers or diastereomers. It is common for one enantiomer of a chiral drug to exhibit significantly higher potency than the other, a phenomenon known as eudismic ratio. This is because only one enantiomer may fit optimally into the binding site of the target protein. In some cases, the other enantiomer may be inactive or even contribute to off-target effects. Therefore, a thorough SAR study would involve the synthesis and biological evaluation of stereochemically pure isomers to fully understand the spatial requirements for optimal activity.

Biological Target Interaction Mechanisms of N Hydroxy 1h Pyrrole 2 Carboxamidine Derivatives

Molecular Recognition and Binding Mode Analysis

The initial step in the biological action of any compound is its recognition by and binding to a specific target molecule, typically a protein. For derivatives of N-Hydroxy-1H-pyrrole-2-carboxamidine, this process involves a combination of non-covalent interactions that dictate the affinity and specificity of the binding.

Characterization of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The pyrrole-2-carboxamide core is rich in hydrogen bond donors and acceptors, which play a crucial role in its interaction with biological targets. The N-H group of the pyrrole (B145914) ring and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygen of the amide and the nitrogen atoms of the pyrrole ring can serve as hydrogen bond acceptors.

In the context of MmpL3 inhibitors, the hydrogen atoms of the pyrrole-2-carboxamide moiety have been shown to be critical for their antimycobacterial potency. Docking studies revealed that while some derivatives could bind to hydrophobic pockets (S3 and S5), the presence of a hydrogen bond between the amide of the compound and residues like ASP645 was a key determinant of activity. Methylation of the N-pyrrole and amide hydrogens resulted in a loss of this hydrogen bond and a significant reduction in activity, highlighting the importance of these specific interactions. nih.gov Similarly, in the inhibition of the enzyme InhA, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) demonstrated strong hydrogen bonding interactions. nih.gov The presence of two chlorine atoms on the pyrrole heterocycle can increase hydrophobic interactions within the adenine (B156593) pocket of the target and lower the pKa of the pyrrole nitrogen proton, further influencing binding. nih.gov

The nature and position of substituents on the pyrrole ring and other parts of the molecule can significantly influence both hydrogen bonding and hydrophobic interactions. For instance, in a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, the introduction of a pyridine-4-yl moiety on the carboxamide side chain was inferred to mediate complex formation through hydrogen bonding and/or ionic interactions. Conversely, substituents like trifluoromethyl groups were thought to engage in hydrophobic and/or hydrogen bond interactions depending on their position.

The interplay between these forces is critical. While hydrophobic interactions are often the primary driving force for initial binding, the specificity and stability of the ligand-receptor complex are frequently determined by the precise geometry of hydrogen bonds. rsc.orgmdpi.comnsf.gov The solvation of the complex also plays a role, with water molecules potentially mediating interactions or being displaced upon ligand binding. rsc.org

Ligand-Induced Conformational Changes in Biological Targets

The binding of a ligand to its biological target is not always a simple "lock-and-key" event. Often, the initial interaction induces conformational changes in the target protein, a phenomenon known as "induced fit." This dynamic process can be crucial for the biological activity of the compound.

Studies on the E1 component of the branched-chain 2-oxo acid dehydrogenase multienzyme complex have provided insights into such conformational changes. The binding of a substrate analogue to the holoenzyme causes a loop region to move closer to the active site, facilitating interaction with the ligand. This movement represents a distinct conformational change from the unbound state, suggesting an open-to-closed transition upon substrate binding. nih.gov Similarly, induced-fit docking studies of the COX-1 protein revealed that the binding of Mofezolac led to significant conformational changes, establishing new interactions with key residues.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to probe these dynamic changes. Studies on the β1-adrenergic receptor, a G protein-coupled receptor (GPCR), have shown that ligands with different modalities (agonists, partial agonists, and antagonists) induce distinct dynamic patterns across the receptor. For example, full agonist binding leads to the destabilization of intracellular loop 1 (ICL1), a region important for G protein recruitment, while antagonist binding stabilizes this loop. digitellinc.com This demonstrates that ligand binding can allosterically modulate the conformation and function of distant parts of the protein.

Enzyme Inhibition Mechanisms

A primary mode of action for many this compound derivatives is the inhibition of specific enzymes. By blocking the activity of these enzymes, these compounds can disrupt critical cellular processes.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial agents. nih.govnih.gov Pyrrolamides, a class of compounds that includes derivatives of this compound, have emerged as potent inhibitors of these enzymes. nih.govgoogle.comgoogle.com

The mechanism of inhibition involves binding to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the catalytic activity of the enzymes, leading to the disruption of DNA replication and ultimately bacterial cell death. nih.gov The initial discovery of pyrrole-based inhibitors was facilitated by fragment-based lead generation (FBLG) using nuclear magnetic resonance (NMR) screening to identify small molecules that bind to the ATP pocket of DNA gyrase. nih.gov Subsequent optimization, guided by X-ray crystallography, led to the development of potent inhibitors with significant antibacterial activity. nih.gov

The inhibition of topoisomerase IV by certain compounds, such as quinolones, can also proceed through a "poisoning" mechanism. In this scenario, the inhibitor stabilizes the enzyme-DNA complex, leading to DNA damage and the induction of DNA repair pathways. nih.govnih.gov While the primary mechanism for pyrrolamides appears to be competitive inhibition of ATP binding, the potential for dual-targeting of both DNA gyrase and topoisomerase IV is a significant advantage in overcoming bacterial resistance. nih.govnih.gov

Table 1: Inhibition of DNA Gyrase and Topoisomerase IV by Pyrrolamide Derivatives

| Compound Class | Target Enzyme | Mechanism of Action | Key Interactions | Reference |

|---|---|---|---|---|

| Pyrrolamides | DNA Gyrase (GyrB) | Competitive inhibition of ATP binding | Binding to the ATP pocket | nih.gov |

| N-phenylpyrrolamides | DNA Gyrase, Topoisomerase IV | Inhibition of enzymatic activity | - | nih.gov |

| Quinolones | Topoisomerase IV | Poisoning of the enzyme-DNA complex | Stabilization of the covalent complex | nih.govnih.gov |

Interaction with Adenylyl Cyclase

Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide has been identified as a novel inhibitor of the adenylyl cyclase of Giardia lamblia (gNC1). nih.gov

Molecular modeling studies, based on a homology model of gNC1, suggest a competitive mechanism of action for this inhibitor. nih.gov This indicates that the compound likely binds to the active site of the enzyme, competing with the natural substrate, ATP. The identification of this pyrrole carboxamide derivative as an adenylyl cyclase inhibitor presents a promising starting point for the development of new therapeutic agents targeting this parasite. nih.gov Furthermore, other studies have shown that 2-phenyl-1H-pyrrole-3-carboxamide derivatives can act as inverse agonists at the 5-HT6 receptor, which is canonically coupled to the Gs-adenylyl cyclase pathway. nih.govacs.org

Modulation of Other Enzymes (e.g., Xanthine (B1682287) Oxidase, Tyrosinase, Aldose Reductase)

Derivatives of this compound have also been investigated for their ability to modulate the activity of other enzymes implicated in various physiological and pathological processes.

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. digitellinc.comnih.govnih.govmdpi.com Overproduction of uric acid can lead to conditions like gout. Novel xanthine oxidase inhibitors based on a pyrrole carboxamide scaffold have been synthesized and evaluated. nih.gov In silico studies and in vitro assays have demonstrated that these compounds can effectively inhibit xanthine oxidase. The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl moiety of the pyrrole carboxamide derivatives significantly influence their inhibitory activity. nih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govnih.govmdpi.comunimi.itmdpi.com Its inhibition is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Several heterocyclic compounds, including derivatives of 3-hydroxy-1H-pyrrol-2(5H)-one and 2-cyanopyrrole, have been reported as tyrosinase inhibitors. unimi.it These compounds exhibit mixed-type inhibition, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex. unimi.it Molecular docking studies have indicated that these inhibitors can interact with critical residues in the active site of the enzyme. nih.gov

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.govnih.govresearchgate.net A pyrrole-2-carboxaldehyde derivative, 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid, has been shown to exhibit moderate inhibitory activity against rat lens aldose reductase. nih.gov Additionally, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate has been identified as a potent and specific inhibitor of aldose reductase, displaying a mixed-type inhibition pattern with respect to the substrate glyceraldehyde and noncompetitive inhibition with respect to NADPH. nih.gov

Table 2: Modulation of Various Enzymes by Pyrrole Derivatives

| Enzyme | Compound Class/Derivative | Observed Effect | Mechanism of Action (if known) | Reference |

|---|---|---|---|---|

| Xanthine Oxidase | Pyrrole carboxamide derivatives | Inhibition | - | nih.gov |

| Tyrosinase | 3-Hydroxy-1H-pyrrol-2(5H)-one derivatives | Inhibition | Mixed-type inhibition | unimi.it |

| Tyrosinase | 2-Cyanopyrrole derivatives | Inhibition | Mixed-type inhibition | unimi.it |

| Aldose Reductase | 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid | Moderate inhibition | - | nih.gov |

| Aldose Reductase | Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate | Potent and specific inhibition | Mixed-type (vs. glyceraldehyde), Noncompetitive (vs. NADPH) | nih.gov |

Interaction with Nucleic Acids

While direct studies on this compound's interaction with nucleic acids are not extensively documented, research on structurally related pyrrolamide and pyrrole carboxamide derivatives provides valuable insights into their potential to bind to DNA and RNA. These interactions are often sequence- and structure-specific, leading to the modulation of fundamental cellular processes.

Pyrrole-imidazole (PI) polyamides, a class of compounds containing the pyrrole carboxamide moiety, are known to bind to the minor groove of double-stranded DNA (dsDNA) in a sequence-specific manner. nih.gov This binding affinity is significant, though it is lower for double-stranded RNA (dsRNA). nih.gov The difference in binding is attributed to the distinct secondary structures of DNA and RNA. nih.gov

Furthermore, certain pyrrolamide derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov By targeting the ATP-binding pocket of DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death. nih.gov The efficacy of these compounds has been demonstrated against various bacterial strains, highlighting the potential of the pyrrolamide scaffold in developing novel antibacterial agents. nih.govresearchgate.net The interaction involves the pyrrolamide group burying itself in the ATP-binding pocket and forming hydrogen bonds with key residues like the conserved Asp81. researchgate.net

Another class of related compounds, pyrrolocoumarin derivatives, has been shown to form non-covalent complexes with duplex DNA. nih.gov The proposed mechanism for this interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA. nih.gov These derivatives are considered monofunctional DNA-photobinding agents. nih.gov

The ability of these pyrrole-containing compounds to interact with nucleic acids underscores their potential as therapeutic agents, particularly in antimicrobial applications.

Receptor Modulation and Agonist/Antagonist Properties (e.g., 5-HT₆ Receptor Inverse Agonism)

A significant area of research for this compound derivatives has been their modulation of the serotonin (B10506) type 6 receptor (5-HT₆R), a G-protein-coupled receptor (GPCR) primarily expressed in the central nervous system. nih.govnih.gov This receptor is a promising target for treating cognitive deficits associated with neurological and psychiatric disorders. nih.govnih.gov

Notably, the degradation of the 1H-pyrrolo[3,2-c]quinoline scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide framework, a derivative of the core compound of interest, led to a significant shift in functional activity. This modification transformed the compounds from neutral antagonists to inverse agonists at the 5-HT₆ receptor. nih.govnih.gov Inverse agonists are unique in that they can inhibit the basal, constitutive activity of a receptor, even in the absence of an agonist. nih.gov

Structure-activity relationship (SAR) studies have revealed key features for this inverse agonism. The introduction of a second hydrophobic site, linked to the pyrrole core by a sulfonyl group at the N1 position, and an alicyclic amine in the 3-carboxamide fragment are crucial for high affinity and inverse agonist activity. nih.govnih.gov

One extensively studied derivative, compound 27 (a specific 2-phenyl-1H-pyrrole-3-carboxamide derivative), has demonstrated potent inverse agonism at the 5-HT₆R, affecting both the Gs and Cdk5 signaling pathways. nih.govnih.gov This compound exhibited high selectivity and metabolic stability, and was able to penetrate the brain. nih.govnih.gov Another derivative, compound 33 , also a 2-aryl-1H-pyrrole-3-carboxamide, has been identified as a potent 5-HT₆R inverse agonist with activity at the Gs, Cdk5, and mTOR signaling pathways. nih.gov

The table below summarizes the activity of selected 2-phenyl-1H-pyrrole-3-carboxamide derivatives at the 5-HT₆ receptor.

| Compound | 5-HT₆R Affinity (Ki, nM) | Functional Activity | Signaling Pathways Affected |

| 7 | 208 | Inverse Agonist | Gs |

| 8 | 106 | Inverse Agonist | Gs |

| 27 | Not specified, but identified as potent | Inverse Agonist | Gs, Cdk5 |

| 33 | Not specified, but identified as potent | Inverse Agonist | Gs, Cdk5, mTOR |

The development of these 2-phenyl-1H-pyrrole-3-carboxamide derivatives as 5-HT₆R inverse agonists represents a promising avenue for the development of novel therapeutics for cognitive enhancement. nih.govnih.gov

Derivatization Strategies for Enhancing Research Utility of N Hydroxy 1h Pyrrole 2 Carboxamidine

Design and Synthesis of Chemically Modified Analogues for Specific Research Applications

The tailored modification of the N-Hydroxy-1H-pyrrole-2-carboxamidine structure is a key strategy to develop analogues with specific functionalities for advanced research applications. These modifications can range from the introduction of reporter groups to the alteration of electronic properties to probe biological mechanisms.

Introduction of Fluorinated Analogues for Mechanistic Studies

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their properties. In the context of pyrrole (B145914) derivatives, fluorination can influence factors such as metabolic stability, binding affinity, and lipophilicity. While direct studies on fluorinated this compound are not extensively documented, the synthesis of fluorinated pyrrole building blocks provides a clear pathway for creating such analogues.